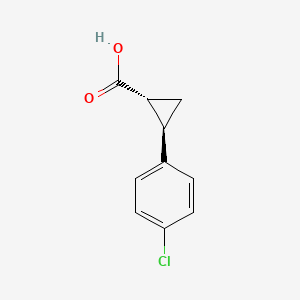

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid

描述

属性

IUPAC Name |

(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYXJKBNUJJIKU-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426368 | |

| Record name | (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31501-86-7, 4157-47-5 | |

| Record name | (1R,2R)-2-(4-Chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,2R)-2-(4-chlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.

Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for halogenation.

Major Products:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or hydrocarbons.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

科学研究应用

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

- Reactions : It can participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biology

- Biological Activity : The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest it exhibits activity against various bacterial strains and cancer cell lines .

- Enzyme Inhibition : Notably, (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid acts as an inhibitor of leukotriene C4 synthase, which is significant in inflammatory responses. This suggests therapeutic potential for conditions like asthma and allergic reactions.

Medicine

- Therapeutic Applications : Due to its unique structure, this compound is explored as a potential therapeutic agent. Its interactions with biological targets may lead to modulation of enzyme activity or receptor interactions, which could be beneficial in treating inflammatory diseases .

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Research indicates that cyclopropanecarboxylic acids may act as DPP-IV inhibitors, which are relevant in diabetes management by improving glucose tolerance .

Industrial Applications

In industry, this compound is utilized in the development of new materials such as polymers and coatings. Its chemical properties allow for the formulation of products with specific characteristics tailored to industrial needs.

Case Studies

Several studies have documented the applications and effects of this compound:

- A study investigating its role as a DPP-IV inhibitor demonstrated significant inhibition at low concentrations (IC50 values around 100 nM), indicating potential for diabetes treatment .

- Research on its antimicrobial properties revealed effectiveness against various pathogens, suggesting further exploration into its use as an antibacterial agent .

作用机制

The mechanism of action of (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.

相似化合物的比较

Comparison with Similar Compounds

Stereoisomers

The stereochemical configuration of cyclopropane derivatives profoundly impacts their physicochemical and biological properties. For instance:

- (1R,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid : This diastereomer, synthesized via DIDAL reduction and Pinnick oxidation, has a melting point of 104–106°C and a specific optical rotation ([α]D +120.6° in CHCl3), contrasting sharply with the (1R,2R)-isomer .

| Compound Name | Configuration | Melting Point (°C) | [α]D (c 0.16, CHCl3) | Key Differences vs. (1R,2R)-Isomer |

|---|---|---|---|---|

| (1R,2S)-2-(4-Chlorophenyl)cyclopropanecarboxylic acid | 1R,2S | 104–106 | +120.6° | Diastereomer; altered stereoelectronic properties |

| (1S,2R)-1-(4-Chlorophenyl)-2-methylcyclopropanecarboxylic acid | 1S,2R | Not reported | Not reported | Methyl substituent increases steric bulk |

Halogen-Substituted Analogs

Substitution of the chlorophenyl group with other halogens or positional isomers modulates electronic and steric properties:

- This compound is used in antidepressants and exhibits 97% purity in commercial preparations .

- 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid (CAS 869970-64-9): The additional fluorine at the ortho position increases molecular polarity (predicted pKa = 3.81) and may influence solubility .

| Compound Name | Substituent Position | Molecular Formula | Molecular Weight | Predicted pKa | Key Differences vs. (1R,2R)-4-Cl-Ph Derivative |

|---|---|---|---|---|---|

| (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid | 4-F | C10H9FO2 | 196.18 | Not reported | Lower electron-withdrawing effect; improved metabolic stability |

| 1-(4-Chloro-2-fluorophenyl)cyclopropanecarboxylic acid | 4-Cl, 2-F | C10H8ClFO2 | 214.62 | 3.81 | Increased polarity; altered pharmacokinetics |

| (1R,2R)-2-(2-Chlorophenyl)cyclopropanecarboxylic acid | 2-Cl | C10H9ClO2 | 196.63 | Not reported | Steric hindrance reduces target affinity |

Derivatives with Additional Functional Groups

- Ethyl (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylate : The esterification of the carboxylic acid group improves membrane permeability, making it a prodrug candidate. This derivative is used in kinetic resolution studies .

- trans-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxamide (Ticagrelor intermediate): The 3,4-difluoro substitution and amide functionalization enhance platelet inhibition activity, demonstrating the importance of substituent positioning in therapeutic applications .

Key Research Findings

- Stereochemical Influence : The (1R,2R) configuration is optimal for binding to serotonin reuptake transporters in antidepressants, while (1R,2S) isomers show diminished activity .

- Halogen Effects : Fluorine substitution at the para position balances lipophilicity and electronic effects, improving CNS penetration compared to chlorine .

- Industrial Applications : The 3,4-difluoro derivative is preferred in Ticagrelor synthesis due to its high yield (>80%) and suitability for large-scale production .

生物活性

(1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid is a chiral cyclopropane derivative that has garnered interest in biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : Approximately 196.63 g/mol

- Functional Groups : Carboxylic acid and para-chlorophenyl substituent

- Stereochemistry : The compound's unique stereochemistry contributes to its biological activity.

Inhibition of Leukotriene C4 Synthase

Research indicates that this compound acts as an inhibitor of leukotriene C4 synthase. This enzyme plays a significant role in inflammatory responses, suggesting that the compound may have therapeutic potential in treating conditions characterized by excessive inflammation, such as asthma and allergic reactions.

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains and cancer cell lines, although further research is necessary to elucidate the specific mechanisms involved.

The mechanism of action for this compound is multifaceted:

- Enzyme Interaction : The compound interacts with enzymes involved in inflammatory pathways, modulating their activity and potentially reducing inflammation.

- Cellular Uptake : Its unique structure may facilitate cellular uptake, enhancing its bioavailability and efficacy as a therapeutic agent.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | 72934-37-3 | 0.96 |

| 2-(3-Chlorophenyl)cyclopropanecarboxylic acid | 91552-11-3 | 0.94 |

| 4-Chloro-alpha-methylphenylacetic acid | 938-95-4 | 0.94 |

| 1-(2-Chlorophenyl)cyclopropanecarboxylic acid | 122143-19-5 | 0.92 |

The stereochemistry and the presence of the para-chlorophenyl group in this compound may enhance its biological activity compared to these similar compounds.

Case Studies and Research Findings

- Inflammation Models : In animal models of inflammation, this compound demonstrated significant reduction in inflammatory markers when administered prior to inflammatory stimuli.

- Antimicrobial Tests : Laboratory studies have shown that the compound exhibits inhibitory effects against several bacterial strains, indicating potential for development as an antimicrobial agent.

- Cancer Cell Line Studies : Initial screenings against various cancer cell lines revealed cytotoxic effects, warranting further investigation into its anticancer mechanisms and potential therapeutic applications.

常见问题

Q. What are the key steps for synthesizing (1R,2R)-2-(4-chlorophenyl)cyclopropanecarboxylic acid with high enantiomeric purity?

Synthesis typically involves stereoselective cyclopropanation followed by resolution or chiral auxiliary methods. For example, titanium(IV) isopropoxide-mediated reactions (e.g., with sultam derivatives) can control stereochemistry, as seen in the synthesis of related (1S,2S)-2-(4-chlorophenyl)cyclopropanecarboxylic acid derivatives . Post-synthesis, aminolysis or Huffman rearrangement steps may refine purity, as demonstrated in Ticagrelor intermediate preparation . Chiral HPLC or enzymatic resolution ensures enantiomeric purity ≥98%.

Q. How should researchers handle and store this compound to ensure stability?

Storage at 2–8°C in sealed, dry containers is critical due to its sensitivity to moisture and oxidation . Hazard statements (H302, H315, H319, H335) indicate the need for PPE (gloves, goggles) and fume hood use during handling. Precautionary measures include avoiding inhalation and using inert atmospheres during reactions .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirms stereochemistry via coupling constants (e.g., trans-cyclopropane J values of 4–6 Hz) .

- HPLC : Quantifies purity using chiral columns (e.g., Chiralpak IA/IB) .

- X-ray crystallography : Resolves absolute configuration, as applied in related cyclopropane derivatives .

- Mass spectrometry : Validates molecular weight (196.63 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in cyclopropane derivatives affect biological activity?

The trans-configuration of (1R,2R)-isomers enhances rigidity and receptor binding specificity. For example, trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid shows higher affinity for dopamine D3 receptors compared to cis isomers . Computational docking studies (e.g., AutoDock Vina) can model interactions, revealing steric and electronic contributions to activity .

Q. What strategies optimize the yield of cyclopropanation reactions for this compound?

- Catalyst selection : Chiral Rh(II) or Cu(I) catalysts improve stereoselectivity (e.g., up to 90% ee) .

- Reaction conditions : Low temperatures (−20°C to 0°C) and anhydrous solvents (THF, DCM) minimize side reactions .

- Substrate design : Electron-withdrawing groups (e.g., 4-chlorophenyl) stabilize transition states, increasing reaction rates .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME assess logP (∼2.5), solubility (∼0.1 mg/mL), and CYP450 interactions .

- Molecular dynamics simulations : Model membrane permeability and protein binding (e.g., serum albumin) .

- Density Functional Theory (DFT) : Calculates strain energy (∼25 kcal/mol for cyclopropane) and reactivity indices .

Q. What are the challenges in derivatizing the carboxylic acid group for prodrug development?

- Steric hindrance : The cyclopropane ring limits access to the carboxylate. Strategies include esterification with bulky alcohols (e.g., pivaloyloxymethyl) .

- pH sensitivity : Amide coupling (e.g., with tert-butyl carbamate) improves stability in acidic environments .

- Bioisosteric replacement : Substituting COOH with tetrazoles retains acidity while enhancing metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。